N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide
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Overview
Description
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound features a unique structure comprising an oxadiazole ring fused with an oxazole ring, both of which are known for their diverse biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide typically involves a multi-step process. One common approach starts with the preparation of the 3,4-dimethoxyphenyl hydrazine, which is then reacted with an appropriate carboxylic acid derivative to form the oxadiazole ring. The oxazole ring is subsequently introduced through cyclization reactions involving suitable precursors .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve optimization of the laboratory-scale synthesis routes to enhance yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in different applications .
Scientific Research Applications
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar aromatic substitution patterns.
N-(3,5-dimethoxyphenyl)imidodicarbonimidic diamide: Another compound with dimethoxyphenyl groups, used in different applications.
Uniqueness
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide stands out due to its dual-ring structure, which imparts unique chemical and biological properties. This makes it a versatile compound in various research and industrial applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O5/c1-20-9-4-3-8(7-11(9)21-2)13-17-18-14(22-13)16-12(19)10-5-6-15-23-10/h3-7H,1-2H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOKBETYHAXXJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=NO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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